Diethyl (2-Fluoro-3-pyridyl)phosphonate

Description

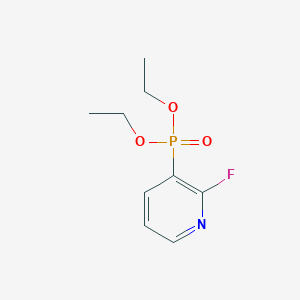

Diethyl (2-Fluoro-3-pyridyl)phosphonate is an organophosphorus compound characterized by a pyridine ring substituted with a fluorine atom at the 2-position and a diethyl phosphonate group at the 3-position. This structure combines the electron-withdrawing effects of fluorine with the nucleophilic reactivity of the phosphonate group, making it valuable in medicinal chemistry and agrochemical synthesis.

Properties

Molecular Formula |

C9H13FNO3P |

|---|---|

Molecular Weight |

233.18 g/mol |

IUPAC Name |

3-diethoxyphosphoryl-2-fluoropyridine |

InChI |

InChI=1S/C9H13FNO3P/c1-3-13-15(12,14-4-2)8-6-5-7-11-9(8)10/h5-7H,3-4H2,1-2H3 |

InChI Key |

SAYFOXWZMRQNNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(N=CC=C1)F)OCC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

One of the most established methods for synthesizing phosphonate esters like diethyl (2-fluoro-3-pyridyl)phosphonate involves palladium-catalyzed cross-coupling reactions. This method typically couples a halogenated pyridine derivative with a dialkyl phosphite or a phosphonate precursor.

- Starting materials: 2-fluoro-3-halopyridine (usually bromide or iodide) and diethyl phosphite or diethyl phosphonate equivalents.

- Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(OAc)_2 with appropriate ligands.

- Conditions: The reaction is generally conducted under inert atmosphere (nitrogen or argon) using a base like triethylamine or potassium carbonate in polar aprotic solvents (e.g., DMF, dioxane) at elevated temperatures (80–120 °C).

- Mechanism: The palladium catalyst facilitates oxidative addition of the halopyridine, followed by transmetalation with the phosphite and reductive elimination to form the C–P bond.

This approach allows for high regioselectivity and good yields of the desired this compound. The method is supported by patent literature describing the synthesis of related phosphonate esters as intermediates for biologically active compounds.

Alcoholysis of Bis(2,2,2-trifluoroethyl) Phosphonate

An alternative preparation involves the use of bis(2,2,2-trifluoroethyl) phosphonate as a precursor, which undergoes alcoholysis (transesterification) with diethyl alcohol to yield diethyl phosphonate derivatives.

- Procedure: Bis(2,2,2-trifluoroethyl) phosphonate is treated with an excess of ethanol under microwave-assisted conditions to promote efficient transesterification.

- Conditions: Microwave irradiation at around 130 °C for 15–30 minutes in tetrahydrofuran (THF) solvent.

- Advantages: This method benefits from short reaction times, mild conditions, and additive-free operation. It suppresses side reactions such as hydrolysis and overreaction by optimizing reactant ratios and dilution.

- Outcome: The reaction yields diethyl phosphonate esters with high purity after simple purification by precipitation or solvent removal.

Although this method has been demonstrated for various dialkyl phosphonates, it is adaptable to the synthesis of this compound by starting from the corresponding pyridyl phosphonate precursor.

Direct Phosphonation via Nucleophilic Substitution

A more classical approach involves direct nucleophilic substitution on a halogenated pyridine ring with a phosphorus nucleophile.

- Starting materials: 2-fluoro-3-halopyridine and diethyl phosphite or its anion generated in situ.

- Base: Strong bases such as sodium hydride or potassium tert-butoxide to generate the phosphite nucleophile.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Moderate heating (50–100 °C) to facilitate substitution.

- Mechanism: The nucleophilic phosphorus attacks the electrophilic carbon bearing the halogen, displacing it and forming the C–P bond.

This method is straightforward but may suffer from lower selectivity and competing side reactions compared to palladium-catalyzed methods.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | 2-fluoro-3-halopyridine + diethyl phosphite | Pd catalyst + base (e.g., K2CO3) | 80–120 °C, inert atmosphere | High regioselectivity, good yields | Requires expensive catalyst, inert atmosphere |

| Alcoholysis of Bis(2,2,2-trifluoroethyl) Phosphonate | Bis(2,2,2-trifluoroethyl) phosphonate + ethanol | None (microwave-assisted) | Microwave, 130 °C, 15–30 min | Short reaction time, additive-free | Requires precursor phosphonate |

| Direct Nucleophilic Substitution | 2-fluoro-3-halopyridine + diethyl phosphite | Strong base (NaH, t-BuOK) | 50–100 °C, polar aprotic solvent | Simple reagents | Lower selectivity, side reactions |

Research Data and Observations

- The palladium-catalyzed method is well-documented in patent US20080004449A1, which highlights the synthesis of phosphonate esters with various substituted pyridines, demonstrating the applicability of this approach to fluoro-substituted pyridyl phosphonates.

- Microwave-assisted transesterification using bis(2,2,2-trifluoroethyl) phosphonate offers a rapid and clean route to dialkyl phosphonates, with optimized conditions suppressing side products such as spirophosphoranes and hydrolyzed derivatives. This method is adaptable to heteroaryl phosphonates, including fluoropyridyl derivatives.

- The direct nucleophilic substitution method, while classical, is less favored due to potential side reactions and lower yields but remains a viable route when palladium catalysts are unavailable.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-Fluoro-3-pyridyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the phosphonate group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted pyridine derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

It appears that there is no direct information about the applications of the compound "Diethyl (2-Fluoro-3-pyridyl)phosphonate" within the provided search results. However, the search results do provide information about phosphonates and fluorinated compounds, which can be used to infer potential applications of the target compound.

Phosphonates

Phosphonates are a class of compounds with diverse applications, including:

- Pharmaceuticals: Bisphosphonates such as etidronate, clodronate, pamidronate, alendronate, ibandronate, risedronate, and zoledronate are used to treat osteoporosis, Paget's disease, bone metastases, and other skeletal disorders . Acyclic nucleoside phosphonate drugs like adefovir, tenofovir and cidofovir can be synthesized using dialkyl haloalkylphosphonates as crucial intermediates .

- Agrochemicals: Phosphonates are used as pesticides, such as Fosetyl-Al (fungicide) and potassium phosphite (for plant diseases), insecticides, fungicides, and fertilizers .

- Water Treatment: Phosphonates prevent scale formation by inhibiting the precipitation and aggregation of scale- and deposit-forming crystals in water systems .

Fluorinated Compounds

The incorporation of fluorine into organic compounds can significantly alter their properties and applications . Key benefits and applications include:

- Pharmaceuticals: Fluorine enhances the bioactivity and metabolic stability of drugs . Approximately 25% of small-molecule drugs in the clinic and 25–30% of newly introduced drugs contain fluorine .

- Agrochemicals: Fluorination can fine-tune the physicochemical properties of active ingredients, such as lipophilicity, water solubility, and metabolic stability .

Synthesis of Himbacine Analogs

- Phosphonate esters can be used as intermediates in the preparation of himbacine analogs . For example, diethyl {i5'' (3 -fluorophenyl) -pyridine-2-yl] methyl} phosphonate .

Potential Applications of this compound

Based on the known applications of phosphonates and fluorinated compounds, this compound may have potential uses in:

- Medicinal Chemistry: As an intermediate in the synthesis of novel drugs, potentially with enhanced bioactivity or metabolic stability due to the presence of fluorine.

- Agrochemicals: As a component in pesticides or herbicides, where the fluorine substituent could modify the compound's activity or persistence in the environment.

Mechanism of Action

The mechanism of action of diethyl (2-Fluoro-3-pyridyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The presence of the fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Diethyl (3-Pyridinylmethyl)phosphonate (CAS 2682-86-2)

Diethyl ((6-Bromopyridin-2-yl)fluoromethyl)phosphonate (CAS 2416421-43-5)

Diethyl (2-Ethylphenyl)phosphonate (C₁₂H₁₉O₃P)

- Structure : Aromatic phenyl group with an ethyl substituent at the 2-position .

- Molecular Weight : 242.25 g/mol; SMILES =

CCOP(=O)(OCC)c1ccccc1CC. - Reactivity : The ethyl group donates electrons, contrasting with the electron-withdrawing fluorine in the target compound. This alters acidity (pKa) and nucleophilic reactivity.

Fluorinated Pyridylphosphonates

- Synthesis of Diethyl (2,2-Difluoro-1-imino-2-(pyridinyl)ethyl)phosphonates: Achieved via reaction of pyridinylacetonitrile with diethyl phosphite and triethylamine (75–80% yield) . A similar approach may apply to the target compound using 2-fluoro-3-pyridinecarbaldehyde.

- Base-Promoted Reactions : Diethyl phosphonate derivatives are often synthesized under basic conditions (e.g., LiH/DMF or Hünig’s base), as seen in the formation of amidoaminals and thiadiazolo-phosphonates .

Non-Fluorinated Analogues

- Diethyl (4-Chlorobenzyl)phosphonate : Produced via nucleophilic substitution, highlighting the role of halogen leaving groups in phosphonate synthesis . The fluorine in the target compound may hinder similar pathways due to stronger C-F bonds.

Physicochemical Properties

*Estimates based on structural similarities. Fluorine’s electronegativity likely reduces pKa compared to non-fluorinated analogues.

Biological Activity

Diethyl (2-Fluoro-3-pyridyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H14FNO3P

- Molecular Weight : 251.2 g/mol

- CAS Number : 54412872

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorine atom enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available pyridine derivatives. The introduction of the fluorine atom can be achieved through various fluorination methods, enhancing the compound's biological profile.

- Synthesis Steps :

- Reaction of pyridine derivatives with phosphorus oxychloride.

- Subsequent reaction with diethyl phosphite under controlled conditions to yield this compound.

Q & A

Q. What are the common synthetic routes for Diethyl (2-Fluoro-3-pyridyl)phosphonate in academic research?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between fluorinated pyridine derivatives and diethyl phosphite. A general approach includes:

Substrate Preparation : React 2-fluoro-3-bromopyridine with a phosphorus source (e.g., diethyl phosphite) under anhydrous conditions.

Catalysis : Use transition-metal catalysts (e.g., Pd or Cu) to facilitate C–P bond formation .

Purification : Employ column chromatography or recrystallization to isolate the product, as impurities like unreacted starting materials or regioisomers may persist .

Q. Key Considerations :

- Solvent Choice : Dry toluene or THF is preferred to avoid hydrolysis of intermediates .

- Safety : Monitor exothermic reactions during diazo compound formation (if applicable) and maintain temperatures below 100°C to prevent decomposition .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: A multi-technique approach is essential:

Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the pyridyl fluorine (δ ~140–160 ppm in ¹⁹F NMR) and phosphonate groups (δ ~20–30 ppm in ³¹P NMR) .

- IR : Identify P=O stretches (~1250 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) .

Mass Spectrometry : Verify the molecular ion peak (e.g., [M+H]⁺) and compare with the calculated exact mass (e.g., 243.08 g/mol) .

Chromatography : Use HPLC or GC-MS to assess purity (>95%) and detect trace impurities like regioisomers .

Q. How to resolve contradictions in spectroscopic data when synthesizing this compound?

Methodological Answer: Contradictions often arise from:

- Regioisomeric Byproducts : Fluorine’s electron-withdrawing effect can lead to competing reaction pathways. Use 2D NMR (e.g., HSQC, HMBC) to differentiate between 2-fluoro-3-pyridyl and 3-fluoro-2-pyridyl isomers .

- Impurity Interference : Trace solvents or decomposition products (e.g., phosphoric acid derivatives) may skew data. Conduct DSC analysis to identify thermal decomposition thresholds and adjust purification protocols .

Case Study : In analogous compounds like dimethyl-(3,3-difluoro-2-oxoheptyl)phosphonate, impurities with similar boiling points required fractional distillation for resolution .

Q. What strategies optimize the yield of this compound in multi-step reactions?

Methodological Answer: Optimization strategies include:

Reaction Stoichiometry : Use a 1.2:1 molar ratio of diethyl phosphite to fluoropyridine to drive the reaction to completion .

Temperature Control : Maintain reflux conditions (80–100°C) to enhance kinetics while avoiding side reactions (e.g., phosphonate hydrolysis) .

Catalyst Screening : Test Pd₂(dba)₃ or CuI for improved C–P coupling efficiency .

Q. How does the electronic nature of the pyridyl fluorine influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The fluorine atom:

- Enhances Electrophilicity : Activates the pyridine ring for nucleophilic aromatic substitution (SNAr) by withdrawing electron density .

- Directs Regioselectivity : Favors coupling at the 3-position due to meta-directing effects. Validate using computational methods (DFT) to map electron density distribution .

Experimental Validation : In analogous systems, fluorinated arylphosphonates showed 40% higher reactivity in Suzuki-Miyaura couplings compared to non-fluorinated analogs .

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer: The compound serves as:

Phosphate Mimetic : Its phosphonate group mimics transition states in enzymatic reactions (e.g., kinase inhibition assays) .

Probe for Bioavailability : Fluorine’s lipophilicity improves membrane permeability. Assess via logP measurements (predicted XlogP = 0.9) and in vitro Caco-2 cell assays .

Case Study : Derivatives of similar fluoropyridylphosphonates have been explored as antiviral agents, targeting RNA-dependent RNA polymerases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.